molecular formula C7H10BNO3 B1320137 (5-(Methoxymethyl)pyridin-3-yl)boronic acid CAS No. 200204-95-1

(5-(Methoxymethyl)pyridin-3-yl)boronic acid

Cat. No.: B1320137
CAS No.: 200204-95-1
M. Wt: 166.97 g/mol
InChI Key: LCICXPYHZCXDJY-UHFFFAOYSA-N
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Description

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C7H10BNO3 and its molecular weight is 166.97 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Suzuki Cross-Coupling : This compound is utilized in Suzuki cross-coupling reactions, which are pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers. For instance, Bouillon et al. (2003) and (2002) explored the synthesis of halopyridinylboronic acids and esters, demonstrating their use in palladium-catalyzed coupling reactions (Bouillon et al., 2003) (Bouillon et al., 2002).

  • Boron Complexes and Luminescent Properties : Zhang et al. (2006) synthesized phenol-pyridyl boron complexes, which exhibited bright blue luminescence and potential for electroluminescent devices (Zhang et al., 2006).

Analytical and Sensor Applications

  • Electrochemical Sensing : Wu et al. (2010) reported the use of poly(pyridine-3-boronic acid) in modified electrodes for the simultaneous determination of biomolecules like ascorbic acid, indicating its potential in biochemical sensors (Wu et al., 2010).

Medicinal Chemistry

  • Synthesis of Pharmacologically Active Compounds : Hutchinson et al. (2009) described the use of methoxypyridine derivatives in the synthesis of leukotriene synthesis inhibitors, showcasing the role of boronic acids in drug discovery (Hutchinson et al., 2009).

Food Science

  • Reduction of Fructose in Food : Pietsch and Richter (2016) investigated the use of boronic acids for the specific reduction of fructose in food matrices, highlighting the potential of these compounds in modifying food properties (Pietsch & Richter, 2016).

Organic Chemistry

  • Synthesis of Isoxazole Derivatives : Ruano et al. (2005) used a derivative of pyridin-3-ylboronic acid in the synthesis of highly functionalized isoxazole compounds, illustrating its versatility in organic synthesis (Ruano et al., 2005).

Safety and Hazards

“(5-(Methoxymethyl)pyridin-3-yl)boronic acid” can be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The use of boron-containing compounds in drug design is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the promising results of boronic acids in various biological applications, it is suggested that studies with boronic acids, including “(5-(Methoxymethyl)pyridin-3-yl)boronic acid”, should be extended in medicinal chemistry to obtain new promising drugs shortly .

Properties

IUPAC Name

[5-(methoxymethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-12-5-6-2-7(8(10)11)4-9-3-6/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCICXPYHZCXDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)COC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598953
Record name [5-(Methoxymethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200204-95-1
Record name [5-(Methoxymethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of n-butyl lithium in hexane (6 ml of a 1.6M solution) in diethyl ether (40 ml) at -100° C. under nitrogen was added dropwise 3-bromo-5-methoxymethylpyridine (1.2 g, 6 mmol) (WO 95/28400) in diethyl ether (20 ml). After stirring for 45 minutes at -100° C., trimethyl borate (1.1 ml, 9.8 mmol) was added and the reaction mixture stirred at -100° C. for an extra 75 minutes. Water was added followed by 4N aqueous sodium hydroxide when the temperature reached 10° C. The aqueous layer was decanted, acidified to pH 5 with 2N aqueous hydrochloric acid and extracted 5 times with dichloromethane. The combined organics were dried (sodium sulphate) and evaporated to give the title compound as an oil (100 mg, 10%). MS, m/z 168 for (M+H)+. Rf 0.05 in ammonia/methanol/dichloromethane (1/10/90) on silica plate.
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